N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)oxane-4-carboxamide
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Overview
Description
Tetrahydro-2H-pyran-4-carboxamide is a compound that has been studied in the field of organic chemistry . It’s a derivative of tetrahydropyran, a six-membered cyclic compound containing an oxygen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For tetrahydro-2H-pyran-4-carboxamide, its structure is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, and solubility. For tetrahydro-2H-pyran-4-carboxamide, its molecular formula is C6H11NO2 and it has an average mass of 129.157 Da .Scientific Research Applications
Synthesis and Material Science Applications
Polyhydroxyl Oligothiophenes Synthesis : The synthesis of polyhydroxyl oligothiophenes, specifically 3,4′- and 3,3′-di(2-hydroxyethyl)-2,2′-bithiophene, showcases the utility of these compounds as building blocks for regioregular head-to-tail and head-to-head polyhydroxyl oligothiophenes. These are achieved through palladium-catalyzed cross-coupling and are crucial for the development of water-soluble 'self-doping' oligothiophenes, indicating their potential in electronic and photonic applications (Barbarella & Zambianchi, 1994).
Pharmacological Activities and Structural Analogs
Antimicrobial Activity : The synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives has been explored for antimicrobial activities. These compounds exhibit significant antimicrobial effects against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Aytemir, Erol, Hider, & Özalp, 2003).
Cannabinoid Receptor Antagonists : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structural analog, is a potent and selective antagonist for the CB1 cannabinoid receptor. Its molecular interaction with the CB1 receptor has been studied, providing insights into the design of new cannabinoid receptor antagonists (Shim et al., 2002).
Cholesterol Biosynthesis Inhibitors : Tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one derivatives have been investigated as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. These compounds indicate a potential for treating hypercholesterolemia and related cardiovascular diseases (Roth et al., 1991).
Nonlinear Optical Properties : The Suzuki cross-coupling synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their electronic and nonlinear optical properties have been studied, showcasing the impact of various substituents on the HOMO-LUMO energy gap and hyperpolarizability. This indicates their applicability in the development of materials for photonic and electronic devices (Ahmad et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c18-13(9-17-16(19)11-3-6-20-7-4-11)15-2-1-14(22-15)12-5-8-21-10-12/h1-2,5,8,10-11,13,18H,3-4,6-7,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBSCITRIQWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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